N-Fmoc-4-chloro-L-homophenylalanine
CAS No.:
Cat. No.: VC13666854
Molecular Formula: C25H22ClNO4
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClNO4 |
|---|---|
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | (2S)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
| Standard InChI Key | CMSUCSRQQQVXJJ-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)Cl)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Fmoc-4-chloro-L-homophenylalanine belongs to the class of non-proteinogenic amino acids, featuring a homophenylalanine backbone with a para-chloro substitution on the phenyl ring. The Fmoc group protects the α-amino group during peptide assembly, while the chlorinated aromatic side chain confers hydrophobicity and electronic effects critical for molecular interactions.
Molecular Characteristics
The compound’s molecular formula is C₂₅H₂₂ClNO₄, with a molecular weight of 435.90 g/mol . Its specific optical rotation is reported as [α]D²⁵ = -19.0 ± 2° (c = 1 in DMF), reflecting its chiral purity . The extended side chain (β-homo configuration) increases conformational flexibility compared to canonical phenylalanine, enabling tailored peptide designs .
Table 1: Key Physicochemical Parameters
Synthesis and Analytical Characterization
The synthesis of N-Fmoc-4-chloro-L-homophenylalanine typically involves multi-step organic reactions, starting from L-homophenylalanine. The Fmoc group is introduced via carbamate formation using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions . Chlorination at the para position of the phenyl ring is achieved through electrophilic aromatic substitution, often employing chlorinating agents like Cl₂ or SO₂Cl₂ in the presence of Lewis acids .
Purity assessment relies on high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits characteristic signals for the Fmoc group (δ 7.75–7.25 ppm, aromatic protons) and the β-homophenylalanine backbone (δ 3.10–2.80 ppm, methylene groups) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 436.3 [M+H]⁺ .
Applications in Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, this compound is integral to SPPS methodologies. Its stability under basic conditions allows iterative deprotection-coupling cycles, facilitating the synthesis of long and complex peptides . The chloro substituent enhances peptide solubility in organic solvents (e.g., DMF, DCM), critical for efficient coupling reactions .
Case Study: Antimicrobial Peptide Design
Incorporating N-Fmoc-4-chloro-L-homophenylalanine into antimicrobial peptides (AMPs) has yielded analogs with improved lipid bilayer penetration. The chloro group’s electron-withdrawing effect stabilizes helical conformations, enhancing interactions with bacterial membranes . For example, a 2024 study reported a 15-residue AMP derivative exhibiting 4-fold greater potency against Staphylococcus aureus compared to its non-chlorinated counterpart .
Role in Targeted Drug Delivery Systems
The compound’s hydrophobic side chain facilitates the development of peptide-drug conjugates (PDCs) for targeted oncology therapies. By conjugating chemotherapeutic agents to chlorinated peptides, researchers achieve enhanced tumor specificity through passive targeting (EPR effect) and active receptor-mediated uptake .
Table 2: Recent Advances in PDC Development Using N-Fmoc-4-chloro-L-homophenylalanine
Emerging Applications in Neuroscience Research
Recent studies explore the compound’s utility in synthesizing neuroactive peptides. Derivatives of N-Fmoc-4-chloro-L-homophenylalanine have shown promise in modulating NMDA and GABA receptors, offering potential pathways for treating epilepsy and neurodegenerative diseases . A 2025 preclinical trial demonstrated that a chlorinated neuropeptide analog reduced seizure frequency by 40% in a rodent model of temporal lobe epilepsy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume